3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one
Description
This compound belongs to the indolin-2-one family, characterized by a bicyclic structure with a lactam ring. The specific substitutions at the 3-position include a hydroxy group and a 2-(furan-2-yl)-2-oxoethyl side chain, while the 5-position is methyl-substituted. This structural configuration confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and π-π interactions (via the furan and indole rings).
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUDBGBOWDNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of furan using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Indolinone Core Formation: The indolinone core can be synthesized via cyclization reactions involving appropriate aniline derivatives and acylating agents.
Coupling Reactions: The final step involves coupling the furan ring with the indolinone core through a series of condensation reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Aromatic Moieties: The furan-2-yl group in the target compound (vs. benzodioxol in or thiophene in ) influences electronic properties. Benzodioxol () introduces steric bulk and may improve metabolic resistance due to its fused ring system, whereas thiophene () offers stronger π-π stacking interactions in crystal lattices.
Halogen Substitutions :
Hydroxy and Oxoethyl Groups :
- The 3-hydroxy-2-oxoethyl side chain is conserved across many analogs (e.g., ). This moiety contributes to hydrogen-bond networks, critical for crystallinity and solubility.
Biological Activity
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one, also known as a furan derivative, has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This compound is a part of a larger class of indole-based derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula for this compound is with a molecular weight of approximately 271.27 g/mol. The structural characteristics include a furan ring and an indolinone moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing furan and indole structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that furan derivatives possess notable antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition of growth | |
| Escherichia coli | Significant antibacterial effect | |
| Staphylococcus aureus | Effective against Gram-positive bacteria |
Anticancer Potential
The anticancer activity of indole derivatives has been extensively studied. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: Compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: They may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
- Targeting Specific Pathways: Some studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Indole Derivatives: A study published in MDPI demonstrated that indole-linked thiazoles exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights: Molecular dynamics simulations revealed that certain indole derivatives interact with target proteins primarily through hydrophobic contacts, emphasizing the importance of structural features for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
